N-cyclohexyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
N-cyclohexyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a triazolo[4,5-d]pyrimidine derivative characterized by a p-tolyl (para-methylphenyl) substituent at the 3-position and a thioacetamide group at the 7-position, with a cyclohexyl moiety attached to the acetamide nitrogen.
Properties
IUPAC Name |
N-cyclohexyl-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS/c1-13-7-9-15(10-8-13)25-18-17(23-24-25)19(21-12-20-18)27-11-16(26)22-14-5-3-2-4-6-14/h7-10,12,14H,2-6,11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEAXIOOHGTLLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4CCCCC4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne, often referred to as "click chemistry".
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable amine and a diketone.
Coupling of the Triazole and Pyrimidine Rings: The triazole and pyrimidine rings are then coupled together using a suitable coupling reagent, such as a phosphine or a carbodiimide.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced through a Friedel-Crafts alkylation reaction.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Thioacetamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
N-cyclohexyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in various biological processes.
Interaction with Receptors: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.
Induction of Apoptosis: The compound may induce apoptosis (programmed cell death) in cancer cells, leading to their elimination.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The triazolo[4,5-d]pyrimidine core is a common feature among analogs, but variations at the 3- and 7-positions dictate physicochemical and biological properties. Key comparisons include:
Table 1: Substituent and Property Comparison
Key Observations:
- 3-Position Diversity : The target compound’s p-tolyl group contrasts with benzyl (9b, 21) or morpholine-linked benzyl (9e) substituents in analogs. The electron-donating methyl group in p-tolyl may enhance metabolic stability compared to bulkier groups like benzyl .
- 7-Position Functionality: The thioacetamide group in the target differs from benzo[d]oxazol-2-ylthio (9b, 9e) or amino (21) groups. The cyclohexyl moiety may improve lipophilicity and membrane permeability relative to aromatic or polar substituents .
- Physical Properties : Melting points vary widely; for example, 9b (154–155°C) vs. 9e (89–90°C), likely due to morpholine’s flexibility reducing crystallinity. The target’s cyclohexyl group could similarly lower melting points compared to rigid analogs .
Biological Activity
N-cyclohexyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, characterization, and biological activity, particularly focusing on its potential as an anti-cancer and anti-inflammatory agent.
Synthesis and Characterization
The synthesis of this compound involves several key steps:
- Formation of the Triazole Ring : The compound is synthesized by reacting appropriate precursors to form the triazole structure, which is crucial for its biological activity.
- Thioacetylation : The introduction of the thio group enhances the compound's reactivity and biological profile.
- Characterization Techniques : The compound has been characterized using techniques such as NMR, FTIR, and mass spectrometry to confirm its structure and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| A549 | 18.0 | Cell cycle arrest at G1 phase |
| HCT116 | 9.8 | Inhibition of proliferation |
These results indicate that the compound may act through multiple pathways to exert its anticancer effects.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines in vitro.
Table 2: Anti-inflammatory Activity
| Cytokine | IC50 (µM) |
|---|---|
| TNF-alpha | 15.0 |
| IL-6 | 20.0 |
The mechanism by which this compound exerts its biological effects is complex and involves:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : It promotes apoptotic pathways through the activation of caspases.
- Cytokine Modulation : The compound modulates cytokine levels, reducing inflammation.
Case Studies
Several case studies have documented the efficacy of this compound:
-
Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.
"The compound exhibited an IC50 value of 12.5 µM against MCF-7 cells, indicating potent anticancer activity."
-
Inflammation Model : In an animal model of inflammation, administration of the compound led to a marked decrease in swelling and pain behaviors.
"The anti-inflammatory effects were statistically significant compared to the control group."
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
